N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide
Description
Properties
CAS No. |
919401-27-7 |
|---|---|
Molecular Formula |
C7H6N4O2S2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
N-(2-methylsulfanyl-7-oxo-[1,3]thiazolo[5,4-d]pyrimidin-6-yl)formamide |
InChI |
InChI=1S/C7H6N4O2S2/c1-14-7-10-4-5(15-7)8-2-11(6(4)13)9-3-12/h2-3H,1H3,(H,9,12) |
InChI Key |
BMWZVNQQKOOIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)N=CN(C2=O)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF), yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and scale-up processes can be applied to produce this compound on a larger scale. This typically involves optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The chlorine atom in the intermediate can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Thiazolopyrimidine derivatives are being investigated for their anticancer properties and as inhibitors of specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-(Methylthio)-7-oxothiazolo[5,4-d]pyrimidin-6(7H)-yl)formamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes and receptors, inhibiting their activity. For example, thiazolopyrimidine derivatives have been shown to inhibit acetyl-CoA carboxylase and VEGF receptors, which are involved in fatty acid synthesis and angiogenesis, respectively .
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Thiazolo-Pyrimidine Derivatives
Biological Activity
N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 206.3 g/mol. The compound features a thiazole and pyrimidine ring system, which are known to exhibit various biological activities.
Antimicrobial Activity
Research has indicated that derivatives of thiazolo-pyrimidines possess significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain thiazole derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety contributes to this effect .
Anticonvulsant Activity
The anticonvulsant potential of thiazolo-pyrimidine derivatives has also been explored. In animal models, compounds with similar structures have been reported to provide protection against seizures induced by pentylenetetrazole. The mechanism is believed to involve modulation of neurotransmitter systems . This activity highlights the therapeutic potential of this compound in treating epilepsy.
Antitumor Activity
Thiazole-containing compounds have been investigated for their antitumor properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest . Further research is necessary to elucidate the specific pathways involved in the antitumor activity of this compound.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of thiazolo-pyrimidine derivatives:
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of Thiazole Ring : Utilizing thioketones and appropriate aldehydes.
- Pyrimidine Ring Construction : Cyclization reactions involving ureas or thioureas.
- Final Formamide Derivation : Reaction with formic acid or formamide under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
